Product packaging for [Butoxy-(4-nitrobenzoyl)amino] acetate(Cat. No.:CAS No. 131258-00-9)

[Butoxy-(4-nitrobenzoyl)amino] acetate

Cat. No.: B1180052
CAS No.: 131258-00-9
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Description

[Butoxy-(4-nitrobenzoyl)amino] acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O2. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B1180052 [Butoxy-(4-nitrobenzoyl)amino] acetate CAS No. 131258-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131258-00-9

Molecular Formula

C7H7N3O2

Synonyms

Sunphenon

Origin of Product

United States

Application in the Synthesis of Biologically Relevant Molecules Excluding Clinical Relevance

The structural framework of [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297) makes it a valuable precursor in the synthesis of a variety of biologically significant molecules. The presence of the 4-nitrobenzoyl group allows for the protection of the amino functionality, a common strategy in peptide synthesis and the elaboration of complex nitrogen-containing natural products. The nitro group itself can be chemically modified, for instance, through reduction to an amine, opening avenues for further functionalization and the introduction of diverse pharmacophores.

The butoxy acetate portion of the molecule can be hydrolyzed to reveal a carboxylic acid, which can then participate in amide bond formation or other coupling reactions. This strategic unmasking of reactive sites is a cornerstone of modern synthetic chemistry, enabling the stepwise and controlled assembly of intricate molecular architectures.

Table 1: Examples of Biologically Relevant Scaffolds Accessible from N-Aroyl Amino Acid Esters

Target Molecular ScaffoldSynthetic Utility of N-Aroyl Amino Acid Ester IntermediateKey Transformation
Substituted BenzimidazolesProvides a protected amino acid backbone for cyclization reactions.Intramolecular condensation following nitro group reduction.
DiketopiperazinesServes as a precursor for the formation of the cyclic dipeptide core.Cyclization of dipeptide precursors derived from the intermediate.
PeptidomimeticsThe protected amino acid structure allows for controlled peptide chain extension.Amide coupling reactions at the C-terminus after ester hydrolysis.

Research has demonstrated that N-protected amino acid esters, a class of compounds to which [Butoxy-(4-nitrobenzoyl)amino] acetate belongs, are instrumental in the laboratory-scale synthesis of various heterocyclic systems that form the core of many biologically active compounds. For example, derivatives of N-(4-nitrobenzoyl)-L-glutamic acid have been synthesized as intermediates for more complex molecules. The general strategy involves using the protected amino acid as a scaffold and then building upon it to achieve the desired molecular complexity.

Utility in the Construction of Advanced Organic Materials

The application of [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297) extends beyond the realm of biologically active molecules into the field of materials science. The aromatic nitro group is a well-known electron-accepting moiety, which can impart interesting electronic and photophysical properties to larger molecular systems. By incorporating this compound into polymers or macrocycles, materials with potential applications in electronics, nonlinear optics, or sensor technology can be developed.

The synthesis of such materials often involves polymerization or cross-linking reactions. The functional handles present in [Butoxy-(4-nitrobenzoyl)amino] acetate, namely the ester and the potential for modifying the nitro group, provide the necessary points of attachment for integrating the molecule into a larger material framework. For instance, the ester could be converted to a more reactive functional group suitable for polymerization, or the nitro group could be reduced to an amine and then diazotized for coupling reactions.

Table 2: Potential Applications of Materials Derived from this compound

Material TypePotential ApplicationKey Feature Contributed by the Intermediate
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs)Electron-accepting nitroaromatic group.
Functionalized ResinsSolid-Phase Synthesis SupportReactive sites for attachment of other molecules.
Self-Assembling MonolayersSurface ModificationDefined polar and non-polar regions for ordered assembly.

The principles of using nitro-containing aromatic compounds in materials science are well-established. For example, the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors highlights the utility of nitroaromatic compounds in building larger, functional molecules. While specific research on this compound in this context is not available, its structural motifs suggest a high potential for such applications.

Theoretical and Computational Studies of Butoxy 4 Nitrobenzoyl Amino Acetate

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the electronic structure and geometry of a molecule. These calculations provide insights into the stability of different conformations and the distribution of electron density, which are crucial for predicting a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297) would typically involve geometry optimization to find the lowest energy conformation of the molecule. This analysis would yield key data such as bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for [Butoxy-(4-nitrobenzoyl)amino] acetate using DFT

Parameter Bond/Angle Hypothetical Value
Bond Length C=O (nitro) 1.21 Å
Bond Length N-O (nitro) 1.25 Å
Bond Length C-N (amide) 1.34 Å
Bond Length C=O (ester) 1.22 Å
Bond Angle O-N-O (nitro) 124.5°

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory could be employed to provide a more detailed understanding of the electronic structure. These calculations would be used to determine properties such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding its reactivity.

Computational Analysis of Reactivity and Reaction Pathways

Computational analysis can be a powerful tool to predict the reactivity of a molecule and to explore the mechanisms of its potential chemical reactions.

To understand how this compound might react, for instance in a hydrolysis reaction, computational chemists would search for the transition state structure. Characterizing the transition state provides information about the energy barrier of the reaction (activation energy) and the geometry of the molecule as it transforms from reactant to product.

Mapping the potential energy surface (PES) for a reaction involving this compound would provide a comprehensive view of the energy landscape. A PES map would illustrate the energy of the system as a function of the geometric coordinates of the atoms, revealing the most likely reaction pathways, intermediate structures, and transition states.

Molecular Dynamics Simulations

Table of Compound Names

Compound Name
This compound
Hartree-Fock

Conformational Analysis in Different Environments

Based on studies of related nitrobenzene (B124822) derivatives, a key determinant of the molecule's conformation is the dihedral angle between the plane of the benzene (B151609) ring and the nitro group. In many para-substituted nitrobenzene derivatives, the nitro group is often slightly twisted out of the plane of the benzene ring. mdpi.com For instance, in the crystal structure of a similar compound, 4-nitro-N-(3-nitrophenyl)benzamide, the nitro groups are reported to be twisted out of the plane of their respective benzene rings with dihedral angles of 10.7(4)° and 13.5(4)°. otterbein.edu This twisting is often a result of balancing the electronic delocalization, which favors planarity, with steric hindrance and crystal packing forces. mdpi.com

The environment is expected to play a significant role in the conformational preferences. In the gas phase or in non-polar solvents, intramolecular interactions, such as weak hydrogen bonds between the amide proton and the ether oxygen of the butoxy group or the carbonyl oxygen of the acetate, might influence the conformation. In polar solvents, intermolecular interactions with the solvent molecules would become more dominant, potentially leading to a more extended conformation. Studies on amino-nitro-benzene derivatives have shown that solvent polarity, as defined by parameters like the refractive index and electric permittivity, can significantly affect their electronic absorption spectra, which is directly related to their molecular conformation and electronic structure. nih.gov

A hypothetical conformational analysis would involve rotating the key dihedral angles and calculating the potential energy surface to identify the global and local energy minima.

Table 1: Postulated Key Dihedral Angles in this compound

Dihedral AngleDescriptionExpected Behavior based on Analogs
O-N-C-CDefines the twist of the nitro group relative to the benzene ring.Expected to be slightly non-planar to alleviate steric strain. mdpi.comotterbein.edu
C-C-N-CDefines the twist between the benzoyl group and the amino acetate.Likely to be non-planar, similar to related benzanilides. otterbein.edu
C-O-C-CDefines the conformation of the butoxy group.Multiple low-energy staggered conformations are expected.
N-C-O-CDefines the orientation of the acetate group.Influenced by potential intramolecular hydrogen bonding.

Intermolecular Interactions

The molecular structure of this compound is rich in functional groups capable of participating in a variety of intermolecular interactions, which will govern its properties in the solid state and in solution.

The prominent nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. mdpi.com The oxygen atoms of the nitro group can readily participate in hydrogen bonds with suitable donors. In the solid state, C-H···O interactions involving the aromatic protons and the nitro oxygen atoms are highly probable. For instance, in the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide, intermolecular benzene C-H···O interactions involving a nitro group and the carbonyl group are observed to link molecules into chains. otterbein.edu

The amide linkage (-CO-NH-) is a classic motif for strong intermolecular hydrogen bonding. The amide proton (N-H) is a good hydrogen bond donor, while the carbonyl oxygen is a good acceptor. This can lead to the formation of strong N-H···O=C hydrogen bonds, often resulting in well-defined supramolecular structures like chains or dimers.

Furthermore, the ester group of the amino acetate moiety provides another carbonyl oxygen that can act as a hydrogen bond acceptor. The ether oxygen in the butoxy group can also participate in weaker C-H···O interactions.

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient nitro-substituted benzene rings are also possible. In the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide, molecules are stacked along the a-axis with benzene ring centroid-centroid distances of 3.8878 (6) Å, indicative of such interactions. otterbein.edu

Table 2: Summary of Potential Intermolecular Interactions in this compound

Interaction TypeDonor/Acceptor Groups InvolvedExpected Significance
Hydrogen BondingN-H (amide) as donor; O=C (amide, acetate), O (nitro) as acceptors.Strong, likely to be a primary structure-directing interaction. otterbein.edu
C-H···O InteractionsAromatic C-H, Aliphatic C-H (butoxy) as donors; O (nitro, carbonyl, ether) as acceptors.Weaker than classical hydrogen bonds but numerous and collectively significant. otterbein.edu
π-π StackingNitro-substituted benzene rings.Moderate, contributing to crystal packing. otterbein.edu
van der Waals ForcesThe entire molecule, particularly the aliphatic butoxy chain.Ubiquitous, contributing to overall cohesion.

Derivatization and Structural Modification Strategies

Synthesis of Analogues and Homologs of the Compound

The synthesis of analogues and homologs is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of a molecule's characteristics. Standard organic synthesis protocols can be employed to create a diverse library of derivatives based on the [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297) scaffold.

The butoxy group, an ester of a primary alcohol, can be readily modified by varying the alcohol component during the synthesis. The initial step would involve the preparation of the N-(4-nitrobenzoyl)glycine, followed by esterification with different alcohols under acidic catalysis (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with the desired alcohol.

Homologous series of alkyl esters, from methyl to longer chains, can be synthesized to investigate the impact of the ester group's size and hydrophobicity. researchgate.net The general trend observed in such esterification reactions is that the reaction rate tends to decrease as the number of carbons in the linear alkyl chain of the alcohol increases, primarily due to steric hindrance. researchgate.net

Table 1: Potential Analogues via Modification of the Butoxy Moiety

Original MoietyModified MoietySynthetic PrecursorExpected Impact on Reactivity (e.g., Hydrolysis)
ButoxyMethoxy (B1213986)MethanolIncreased rate due to reduced steric hindrance
ButoxyEthoxyEthanolIncreased rate due to reduced steric hindrance
ButoxyIsopropoxyIsopropanolDecreased rate due to increased steric hindrance
ButoxyBenzyloxyBenzyl (B1604629) AlcoholAltered electronic and steric profile

The synthesis of these esters can be achieved by reacting N-(4-nitrobenzoyl)glycine with the corresponding alcohol in the presence of a catalyst like sulfuric acid or by using coupling agents such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). scielo.org.mxscielo.org.mx Alternatively, the synthesis of tert-butyl esters can be accomplished through methods like the acid-catalyzed addition of the N-protected amino acid to isobutene. orgsyn.org

The 4-nitrobenzoyl group is a key determinant of the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of both the amide and ester functionalities. Modifications to this aromatic ring, such as altering the position of the nitro group (e.g., to the ortho or meta position) or replacing it with other substituents, can systematically vary the electronic and steric environment.

The synthesis of these analogues typically starts with the appropriately substituted benzoic acid. The benzoic acid derivative is then converted to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride or phosphorus pentachloride), which subsequently reacts with butyl glycinate (B8599266) to form the desired N-acyl amino acid ester. scielo.org.mxnih.gov

Table 2: Potential Analogues via Alteration of the Nitrobenzoyl Group

Original Substituent (para)Modified Substituent (para)Substituent Electronic EffectExpected Impact on Amide/Ester Bond Reactivity
-NO₂-CNStrong Electron-WithdrawingSimilar or slightly decreased reactivity
-NO₂-ClModerate Electron-WithdrawingDecreased reactivity
-NO₂-HNeutralSignificantly decreased reactivity
-NO₂-OCH₃Strong Electron-DonatingMarkedly decreased reactivity
-NO₂-NH₂Strong Electron-DonatingMarkedly decreased reactivity

These modifications allow for a systematic study of electronic effects on the reactivity of the molecule, which can be quantified using Hammett plots. libretexts.org

The amino acetate (glycine ester) core can be replaced with esters of other amino acids to introduce variations in steric bulk and hydrophobicity adjacent to the amide bond. The synthetic approach would involve the acylation of different amino acid esters (e.g., alanine, valine, leucine (B10760876), or phenylalanine esters) with 4-nitrobenzoyl chloride. nih.gov The synthesis of various N-benzoyl amino esters has been successfully demonstrated, providing a template for creating a wide range of derivatives. scielo.org.mxscielo.org.mx

This strategy allows for the exploration of how the amino acid side chain influences the conformation and reactivity of the molecule. For instance, introducing bulkier side chains is expected to increase steric hindrance around the amide and ester carbonyls, potentially affecting their susceptibility to nucleophilic attack. nih.gov

Table 3: Potential Analogues via Derivatization of the Amino Acetate Core

Original CoreModified CoreAmino Acid PrecursorKey Change
Glycine (B1666218) esterAlanine esterAlanineIntroduction of a methyl group at the α-carbon
Glycine esterValine esterValineIntroduction of an isopropyl group at the α-carbon
Glycine esterLeucine esterLeucineIntroduction of an isobutyl group at the α-carbon
Glycine esterPhenylalanine esterPhenylalanineIntroduction of a benzyl group at the α-carbon

Structure-Reactivity Relationship (SRR) Studies

SRR studies aim to establish a correlation between the chemical structure of a compound and its reactivity. For [Butoxy-(4-nitrobenzoyl)amino] acetate and its derivatives, these studies would primarily focus on the kinetics of reactions such as the hydrolysis of the ester or amide bond.

The reactivity of the ester and amide bonds in this series of compounds is directly influenced by the structural modifications outlined above.

Ester Moiety: The rate of hydrolysis of the ester is expected to be sensitive to the steric bulk of the alcohol moiety. For a series of n-alkyl esters, reactivity generally decreases with increasing chain length due to increased steric hindrance at the reaction center. researchgate.net Therefore, the butoxy ester would likely be less reactive than the corresponding methoxy or ethoxy esters.

Benzoyl Group Substituents: The electronic nature of the substituent on the benzoyl ring has a profound effect on the electrophilicity of both the amide and ester carbonyl carbons. Electron-withdrawing groups, like the nitro group, increase the partial positive charge on these carbons, making them more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease reactivity.

Amino Acid Core: The structure of the amino acid side chain can influence reactivity through steric shielding of the adjacent amide and ester groups. Bulkier side chains, such as in valine or leucine derivatives, would be expected to decrease the rate of reactions at these centers compared to a glycine derivative.

The principles of physical organic chemistry provide a quantitative framework for understanding these substituent effects.

Electronic Effects and the Hammett Equation: The influence of substituents on the reactivity of the benzoyl moiety can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted (hydrogen) compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction. libretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for the nucleophilic attack on the carbonyl groups of the this compound series. viu.ca The magnitude of ρ indicates the sensitivity of the reaction to substituent effects. libretexts.org

Table 4: Hammett Substituent Constants (σ) for para-Substituents

Substituentσₚ Value
-NO₂0.78
-CN0.66
-Cl0.23
-H0.00
-CH₃-0.17
-OCH₃-0.27
-NH₂-0.66

Data sourced from established physical organic chemistry literature.

A plot of log(k/k₀) versus σ for the hydrolysis of a series of substituted N-benzoyl derivatives would be expected to be linear, and the slope would yield the ρ value for that specific reaction. semanticscholar.org

Steric Effects: Steric effects are particularly relevant for modifications at the butoxy and amino acetate positions. The Taft equation can be used to separate steric (Eₛ) and polar (σ*) effects of aliphatic substituents. The rate of hydrolysis of the homologous series of esters (methoxy, ethoxy, butoxy, etc.) would be expected to correlate with the Taft steric parameter, Eₛ. An increase in the size of the alkyl chain leads to a more negative Eₛ value, corresponding to greater steric hindrance and a slower reaction rate. researchgate.net Similarly, the steric bulk of the amino acid side chain would influence the accessibility of the amide and ester carbonyls to a nucleophile.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional NMR spectroscopy is fundamental for identifying the different chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Butyl 2-((4-nitrobenzoyl)amino)acetate, the expected signals would correspond to the butoxy, glycine (B1666218), and 4-nitrobenzoyl moieties. The protons of the aromatic ring are significantly deshielded due to the electron-withdrawing effects of the nitro and carbonyl groups, appearing at high chemical shift values (downfield). chegg.comchemicalbook.com The methylene (B1212753) protons of the butoxy group adjacent to the ester oxygen are also shifted downfield. libretexts.orglibretexts.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the ester and amide groups are characteristically found at the downfield end of the spectrum, typically between 160-180 ppm. libretexts.orgchemicalbook.com The carbon attached to the nitro group is also significantly deshielded. actachemicamalaysia.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297)

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
4-Nitrobenzoyl Aromatic CH (ortho to -NO₂) ~8.3 (d) ~124.0
Aromatic CH (ortho to -CO) ~8.1 (d) ~129.5
Aromatic C-CO - ~139.0
Aromatic C-NO₂ - ~150.5
Amide C=O - ~166.5
Amino Acetate Amide NH ~8.7 (t) -
Glycine -CH₂- ~4.3 (d) ~41.5
Ester C=O - ~169.0
Butoxy -OCH₂- ~4.2 (t) ~66.0
-OCH₂CH₂- ~1.7 (m) ~30.5
-CH₂CH₃ ~1.4 (m) ~19.2

Predicted values are based on standard chemical shift tables and data from related functional groups. libretexts.orgjcsp.org.pkyoutube.comlibretexts.orgorganicchemistrydata.org Actual values may vary based on solvent and experimental conditions. (d = doublet, t = triplet, m = multiplet).

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, confirming how the different fragments of the molecule are assembled.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Key expected correlations for [Butoxy-(4-nitrobenzoyl)amino] acetate would include:

Sequential correlations through the butoxy chain: H(-CH₃) ↔ H(-CH₂CH₃) ↔ H(-OCH₂CH₂-) ↔ H(-OCH₂-).

Correlation between the amide proton (NH) and the adjacent glycine methylene protons (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing unambiguous one-bond C-H correlations. orgchemboulder.com This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different spin systems identified by COSY. libretexts.org Crucial HMBC correlations for confirming the structure would include:

From the butoxy -OCH₂- protons to the ester carbonyl carbon.

From the glycine -CH₂- protons to both the ester and amide carbonyl carbons.

From the aromatic protons ortho to the amide carbonyl to the amide carbonyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. strath.ac.ukacs.org This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₃H₁₆N₂O₅), HRMS would be used to confirm the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms.

Table 2: HRMS Data for this compound

Ion Species Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₃H₁₇N₂O₅⁺ 281.1132
[M+Na]⁺ C₁₃H₁₆N₂NaO₅⁺ 303.0951

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecular structure by revealing how the molecule breaks apart. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group as NO or NO₂. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Fragment m/z Proposed Loss Proposed Fragment Structure
225.0917 Loss of C₄H₈ (Butene) [M+H - C₄H₈]⁺
167.0448 Cleavage of amide bond [H₂N-CH₂-COOBu]⁺
150.0240 Cleavage of amide bond [4-NO₂-C₆H₄-CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. purdue.edu Amides, esters, and nitro groups all have strong, characteristic IR absorptions. libretexts.orgspectroscopyonline.comquimicaorganica.org For instance, the two carbonyl (C=O) groups of the ester and amide functionalities would be expected to show strong absorption bands at slightly different frequencies. orgchemboulder.comquimicaorganica.org The nitro group (NO₂) typically displays two distinct, strong stretching bands. orgchemboulder.comorgchemboulder.comlibretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. semanticscholar.org It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as the aromatic ring system. The symmetric stretch of the nitro group is often a very strong signal in the Raman spectrum of nitroaromatic compounds. aip.orgnih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Amide N-H stretch 3350 - 3250 (broad) Weak
Aliphatic C-H C-H stretch 2960 - 2850 Strong
Ester C=O C=O stretch ~1735 (strong) Moderate
Amide C=O Amide I band ~1660 (strong) Moderate
Aromatic C=C C=C stretch ~1600, ~1475 Strong
Amide N-H Amide II bend ~1550 (strong) Weak
Nitro Group NO₂ asymmetric stretch ~1525 (very strong) Moderate
Nitro Group NO₂ symmetric stretch ~1350 (very strong) Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For this compound, this technique would provide invaluable information about its molecular geometry, crystal packing, and intermolecular interactions.

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield detailed information on its crystal system, space group, and unit cell dimensions. While specific data for the title compound is not available, analysis of related structures, such as N'-(4-nitrobenzylidene)benzohydrazide derivatives, provides a basis for what might be expected. For example, 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide crystallizes in a monoclinic system. nih.gov The crystal structure of N'-(3-chlorophenethyl)-4-nitrobenzamide has also been reported. mdpi.com

The data obtained from single crystal X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. This would confirm the planar or non-planar nature of the molecule and the relative orientations of the phenyl ring, the nitro group, the amide plane, and the butoxy-acetate chain. In many N-benzoyl derivatives, non-planar conformations are observed due to steric hindrance and packing forces. nih.gov

A hypothetical data table for a single crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)13.0
c (Å)15.6
α (°)90
β (°)95.5
γ (°)90
Volume (ų)2129
Z4

Table 2: Hypothetical Crystallographic Data for this compound.

The crystal packing of this compound would be dictated by a combination of van der Waals forces and, more significantly, hydrogen bonding interactions. The presence of a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the oxygen atoms of the nitro group, the amide carbonyl, and the ester carbonyl) suggests the formation of an extensive hydrogen bonding network.

In the crystal structures of similar compounds, N-H···O hydrogen bonds are a common and dominant feature, often linking molecules into chains or sheets. nih.govresearchgate.net The oxygen atoms of the nitro group are also known to participate in hydrogen bonding. researchgate.net In addition to these classical hydrogen bonds, weaker C-H···O interactions involving the aromatic and aliphatic C-H groups are also likely to play a role in stabilizing the crystal structure.

The Pivotal Role of this compound in Complex Organic Synthesis

The chemical compound this compound serves as a significant intermediate in the intricate field of organic synthesis. Its unique structural components, including a butoxy group, a 4-nitrobenzoyl protecting group, and an acetate moiety, render it a versatile building block for the creation of more complex molecules. This article explores the multifaceted applications of this compound in the synthesis of biologically relevant molecules, the construction of advanced organic materials, and its utility in strategies for chiral synthesis.

Enzymatic and Biocatalytic Transformations Involving the Compound

Enzymatic Hydrolysis and Esterification Mechanisms (in vitro, mechanistic focus)

The ester linkage in [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297) is a prime target for enzymatic hydrolysis, a reaction commonly catalyzed by hydrolases such as lipases and proteases.

Enzymatic Hydrolysis:

Lipases, which are ubiquitous in nature, catalyze the hydrolysis of ester bonds. The catalytic mechanism of most lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues. The hydrolysis of [Butoxy-(4-nitrobenzoyl)amino] acetate would likely proceed via the following steps:

Acylation: The serine residue of the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing butanol and forming an acyl-enzyme intermediate where the [ (4-nitrobenzoyl)amino]acetyl moiety is covalently bound to the serine residue.

Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently collapses to release the [ (4-nitrobenzoyl)amino]acetic acid and regenerate the free enzyme.

Proteases, such as trypsin and chymotrypsin, can also exhibit esterase activity. Given the amino acid-like structure of the substrate, these enzymes could potentially hydrolyze the ester bond, following a similar catalytic mechanism to lipases.

Enzymatic Esterification:

In non-aqueous or low-water environments, the hydrolytic action of lipases can be reversed to favor ester synthesis. This process, known as enzymatic esterification, could be employed to synthesize this compound from [ (4-nitrobenzoyl)amino]acetic acid and butanol. The mechanism is the reverse of hydrolysis, starting with the acylation of the enzyme by the carboxylic acid, followed by nucleophilic attack from the alcohol to release the ester product. The efficiency of enzymatic esterification is highly dependent on reaction conditions such as the solvent, water activity, and temperature.

Table 8.1: Plausible Enzymes for Hydrolysis and Esterification of this compound

Enzyme ClassSpecific Enzyme ExamplesReaction TypeMechanistic Hallmark
LipasesCandida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL)Hydrolysis, EsterificationSerine hydrolase mechanism with a catalytic triad
ProteasesTrypsin, Chymotrypsin, SubtilisinHydrolysisSerine protease mechanism, potential for esterase side-activity
EsterasesPorcine Liver Esterase (PLE)HydrolysisBroad substrate specificity for esters

Biocatalytic Derivatization of the Compound

Beyond simple hydrolysis and esterification, enzymes offer a powerful toolkit for the derivatization of this compound, potentially leading to novel compounds with modified properties.

Modification of the Butoxy Group:

Cytochrome P450 monooxygenases are capable of hydroxylating aliphatic chains with high regio- and stereoselectivity. It is conceivable that a P450 enzyme could hydroxylate the butoxy group of this compound at a specific position, introducing a new functional group for further modification.

Modification of the Nitroaromatic Ring:

Nitroreductases are enzymes that can reduce nitro groups to amino groups. The 4-nitro group of the benzoyl moiety could be a substrate for such enzymes, transforming it into a 4-amino group. This would significantly alter the electronic and chemical properties of the molecule, opening up avenues for further derivatization, such as acylation or diazotization of the newly formed amino group.

Dioxygenases are another class of enzymes that can act on aromatic rings. While the electron-withdrawing nature of the nitro group can make the aromatic ring less susceptible to electrophilic attack by some oxygenases, certain dioxygenases have been shown to hydroxylate nitroaromatic compounds. asm.org This could lead to the introduction of one or more hydroxyl groups on the benzene (B151609) ring.

Transamidation:

In the presence of a suitable amine nucleophile and under specific reaction conditions (e.g., low water activity), some proteases can catalyze transamidation reactions. This could potentially replace the butoxy group with a different amino functionality, creating an amide derivative of [ (4-nitrobenzoyl)amino]acetic acid.

Table 8.2: Potential Biocatalytic Derivatization Reactions

Target MoietyEnzyme ClassPotential TransformationProduct Type
Butoxy GroupCytochrome P450 MonooxygenasesHydroxylationHydroxylated ester
4-Nitrobenzoyl GroupNitroreductasesReduction of the nitro group4-Aminobenzoyl derivative
4-Nitrobenzoyl GroupDioxygenasesDihydroxylation of the aromatic ringCatechol or other diol derivative
Ester LinkageProteases/LipasesTransamidationAmide derivative

Investigation of Enzyme Specificity and Substrate Promiscuity

The efficiency and selectivity of enzymatic transformations are governed by the specificity of the enzyme for its substrate. While no studies have directly investigated enzyme specificity for this compound, insights can be drawn from studies on related compounds.

Lipase Specificity:

Lipases often exhibit broad substrate specificity but can show preferences for certain acyl group chain lengths and alcohol structures. The relatively small size of the butoxy group and the acetyl moiety would likely make the compound an acceptable substrate for many lipases. However, the bulky 4-nitrobenzoyl group may influence the binding of the substrate in the active site, potentially affecting the reaction rate. Some lipases are known to be highly enantioselective, which would be relevant if a chiral center were present in the molecule.

Protease Specificity:

Proteases typically show high specificity for their natural peptide substrates. Their ability to hydrolyze this compound would depend on how well the molecule mimics their natural substrates. The 4-nitrobenzoyl group could potentially interact with hydrophobic pockets in the enzyme's active site, similar to the side chains of aromatic amino acids.

Substrate Promiscuity of Dioxygenases:

Dioxygenases involved in the biodegradation of aromatic compounds often exhibit a degree of substrate promiscuity, allowing them to act on a range of related molecules. Studies on nitrobenzene (B124822) dioxygenase, for instance, have shown that it can oxidize various mono- and dinitrotoluenes. asm.org This suggests that a dioxygenase with activity towards nitroaromatic compounds could potentially accept this compound as a substrate. The exact outcome of the reaction (e.g., position of hydroxylation) would depend on the specific enzyme and how the substrate is oriented in the active site. Research has indicated that specific amino acid residues in the active site play a crucial role in determining the regioselectivity of the oxidation of nitroarene substrates. nih.gov

Table 8.3: Factors Influencing Enzyme Specificity for this compound

Enzyme ClassKey Specificity-Determining FactorsPotential Outcome
LipasesSize and shape of the active site tunnel, hydrophobicity of the substrateLikely to be a substrate, but reaction rates may vary between different lipases.
ProteasesRecognition of the amino acid-like scaffold, interaction with the 4-nitrobenzoyl groupMay exhibit activity if the substrate can bind in the active site in a productive orientation.
DioxygenasesActive site architecture, electronic properties of the nitroaromatic ringPotential for hydroxylation, with regioselectivity dependent on the specific enzyme.

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of [Butoxy-(4-nitrobenzoyl)amino] acetate (B1210297), which involves the acylation of an amino acid ester, is a prime candidate for optimization using artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by enabling the rapid prediction of optimal reaction pathways and conditions.

Furthermore, ML models can assist in the design of the synthesis process by considering a wide range of variables. mdpi.com For the synthesis of [Butoxy-(4-nitrobenzoyl)amino] acetate, these variables could include the choice of solvent, catalyst, temperature, and reaction time. By analyzing the complex interplay between these parameters, ML can guide chemists toward the most efficient and robust synthetic protocols. nih.govspectroscopyonline.com The integration of AI and ML with automated synthesis platforms could ultimately lead to the on-demand and highly efficient production of this and other related compounds. researchgate.net

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Benefit
Retrosynthesis Prediction AI algorithms analyze known reactions to suggest synthetic pathways from simple precursors. rsc.orgmedchemexpress.comnih.govacs.orgDiscovery of novel, more efficient, or greener synthetic routes.
Reaction Optimization ML models predict reaction outcomes (e.g., yield, purity) based on input parameters. nih.govosti.govReduced experimental effort and faster identification of optimal conditions.
Process Design ML algorithms analyze the entire synthesis workflow to identify potential bottlenecks and areas for improvement. mdpi.comEnhanced overall efficiency and scalability of the synthesis.
Automated Synthesis Integration of AI-driven synthesis plans with robotic platforms for hands-off execution. researchgate.netHigh-throughput synthesis and rapid exploration of chemical space.

Exploration of Novel Reaction Spaces

Moving beyond traditional batch chemistry, the exploration of novel reaction spaces, such as those offered by continuous flow chemistry and high-throughput screening, presents significant opportunities for the synthesis of this compound.

Continuous flow chemistry offers numerous advantages for reactions like nitration and acylation, which are key steps in the potential synthesis of this compound. dtic.milnih.govnih.gov The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to better control over reaction conditions, improved safety, and often higher yields and purity. dtic.milacs.orgnih.gov For the nitration step that could be involved in preparing the 4-nitrobenzoyl chloride precursor, flow chemistry can mitigate the risks associated with highly exothermic reactions and the use of hazardous reagents like fuming nitric acid. nih.govnih.gov Similarly, the acylation of the amino acetate can be performed in a flow system to enhance mixing and reaction efficiency. dtic.mil

High-throughput screening (HTS) techniques, which involve conducting a large number of experiments in parallel, can be employed to rapidly explore a wide range of reaction conditions. nih.gov This is particularly useful for identifying optimal catalysts, solvents, and other parameters for the synthesis of this compound. nih.gov By combining HTS with automated analysis, researchers can quickly map the reaction landscape and identify promising conditions for further optimization. nih.govscilit.com

Table 2: Advantages of Novel Reaction Spaces for Synthesizing this compound

Reaction SpaceKey FeaturesPotential Advantages
Continuous Flow Chemistry Small reactor volumes, excellent heat and mass transfer, precise control over parameters. dtic.milnih.govnih.govImproved safety, higher yields and purity, easier scale-up. dtic.milacs.orgnih.gov
High-Throughput Screening Parallel experimentation, automation, rapid data acquisition. nih.govAccelerated discovery of optimal reaction conditions and catalysts. nih.govscilit.com

Development of Advanced Analytical Tools for Mechanistic Studies

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for its rational optimization and control. The development and application of advanced analytical tools, particularly for in-situ and operando monitoring, can provide invaluable insights into the reaction kinetics and the role of intermediates.

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of the acylation reaction in real-time. nih.gov This allows for the direct observation of the consumption of reactants and the formation of products and intermediates, providing a detailed picture of the reaction kinetics. For instance, the disappearance of the N-H stretch of the amino ester and the appearance of the amide C=O stretch can be tracked by IR spectroscopy.

For more complex mechanistic questions, such as the role of the catalyst or the potential for side reactions, more sophisticated techniques may be necessary. Mass spectrometry can be used to identify and quantify trace intermediates and byproducts. rsc.org Isotope labeling studies, where specific atoms in the reactants are replaced with their heavier isotopes, can help to elucidate the bond-forming and bond-breaking steps of the reaction. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathway and predict the structures and energies of transition states and intermediates, complementing the experimental data. nih.gov

Potential in Materials Science and Engineering (non-biological applications)

While the biological applications of amino acid derivatives are well-established, the unique combination of a nitroaromatic moiety and an amino acid ester in this compound opens up intriguing possibilities in the field of materials science and engineering.

The presence of the nitro group, a strong electron-withdrawing group, can impart interesting electronic and optical properties to materials. upc.edu Nitroaromatic compounds are known to be used in the synthesis of dyes, and polymers containing these groups have been investigated for applications in nonlinear optics and as sensors for electron-deficient molecules. nih.govupc.edu The incorporation of this compound as a monomer or a functional additive into polymers could lead to new materials with tailored optical or electronic responses.

The amino acid ester portion of the molecule provides a handle for further chemical modification and can influence the physical properties of materials. Amino acid derivatives have been used to modify the surface of biomaterials and to create functional polymers. rsc.org The presence of both ester and amide linkages suggests that polymers derived from or incorporating this compound could belong to the class of poly(ester amide)s. nih.gov These polymers are known for their tunable biodegradability and mechanical properties, which could be further modulated by the presence of the nitrobenzoyl group. nih.gov For example, the nitro group could influence the liquid-crystalline behavior of such polymers.

Furthermore, the ability of the amino acid component to form hydrogen bonds could be exploited in the design of self-assembling materials or polymers with specific thermal properties. The combination of the rigid nitroaromatic ring and the more flexible butoxy and acetate groups could lead to the formation of liquid crystalline phases or other ordered structures in polymeric systems.

Table 3: Potential Non-Biological Applications in Materials Science

Material ClassPotential Role of this compoundPotential Application
Functional Polymers Monomer or additive to impart specific optical or electronic properties. nih.govupc.eduNonlinear optical materials, sensors for electron-deficient compounds. dtic.milnih.gov
Poly(ester amide)s Building block to create polymers with tunable properties. nih.govBiodegradable plastics, liquid crystalline materials.
Surface Modification Agent for functionalizing surfaces to alter their properties. rsc.orgModified electrodes, functional coatings.
Self-Assembling Materials Component that directs the formation of ordered structures through hydrogen bonding and pi-stacking.Nanostructured materials, functional gels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [Butoxy-(4-nitrobenzoyl)amino] acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway. For example:

  • Step 1 : React 4-nitrobenzoyl chloride with hydroxylamine derivatives (e.g., O-benzyl hydroxylamine) to form the nitrobenzoylated intermediate. This step requires careful control of stoichiometry and temperature (0–5°C) to minimize side reactions .
  • Step 2 : Introduce the butoxy group via nucleophilic substitution or esterification. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., sodium pivalate) significantly influence yield .
  • Validation : Monitor reactions using TLC (hexane/EtOH, 1:1) and characterize intermediates via 1^1H NMR (DMSO-d6d_6) and IR spectroscopy .

Q. How can researchers ensure structural fidelity during synthesis using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1^1H NMR chemical shifts (e.g., δ 3.76–7.29 ppm for methoxy and aromatic protons) with literature data for similar nitrobenzoyl derivatives .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 310–350) and fragmentation patterns .
  • Crystallography : For crystalline derivatives, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, cross-referenced with the Cambridge Structural Database (CSD) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) and avoid heating beyond thresholds .
  • Light Sensitivity : Store solutions in amber vials at –20°C to prevent nitro group photoreduction.
  • Hydrolytic Stability : Test stability in aqueous buffers (pH 4–9) using HPLC-UV (λ = 254 nm) to monitor ester hydrolysis over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), indicating electrophilic nitro group reactivity .
  • Solvent Effects : Use COSMO-RS models to simulate solvation energies in polar aprotic solvents (e.g., DMF), correlating with experimental solubility data .
  • Reaction Pathway Modeling : Apply Gaussian or ORCA software to model transition states for esterification or nitro group reduction .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR, IR, and X-ray data. For example, discrepancies in nitro group torsion angles (X-ray vs. DFT) may arise from crystal packing forces .
  • Error Analysis : Use R-factor metrics in SHELXL refinements (target < 0.05) to assess crystallographic model accuracy .
  • Dynamic Effects : Consider variable-temperature NMR to detect conformational flexibility in solution that static crystallography might miss .

Q. How can researchers design kinetic studies to probe reaction mechanisms involving this compound?

  • Methodological Answer :

  • Rate Law Determination : Use stopped-flow UV-Vis spectroscopy to monitor nitro group reduction kinetics (e.g., with NaBH4_4) under pseudo-first-order conditions .
  • Isotopic Labeling : Introduce 18^{18}O in the acetate group to track ester hydrolysis pathways via GC-MS .
  • Computational Validation : Compare experimental activation energies (from Arrhenius plots) with DFT-calculated transition-state energies .

Safety and Handling Protocols

Q. What mutagenicity and safety risks are associated with this compound, and how can they be mitigated?

  • Methodological Answer :

  • Ames Testing : Prior studies on similar anomeric amides show low mutagenicity (comparable to benzyl chloride), but in-house Ames II testing is recommended .
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed systems during synthesis to limit exposure.
  • Waste Disposal : Degrade nitro groups with Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) before disposal to prevent environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.